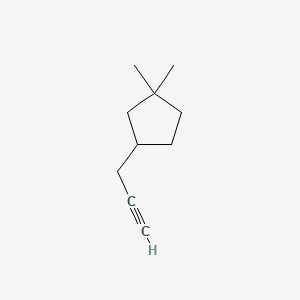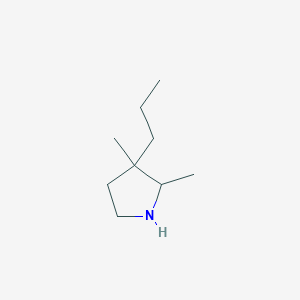
2,3-Dimethyl-3-propylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-3-propylpyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with two methyl groups and one propyl group attached. Pyrrolidine derivatives are known for their significant roles in medicinal chemistry due to their biological activities and structural versatility .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-3-propylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures .
Industrial Production Methods: Industrial production of pyrrolidine derivatives often employs continuous tube reactors with fixed-bed catalysts. The process involves multistage purification and separation by extractive and azeotropic distillation to obtain the final product .
化学反应分析
Types of Reactions: 2,3-Dimethyl-3-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidines.
科学研究应用
2,3-Dimethyl-3-propylpyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Dimethyl-3-propylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects .
相似化合物的比较
Pyrrolidine: A simpler analog with a similar ring structure but without the methyl and propyl substitutions.
Pyrrolidinone: Contains a carbonyl group, making it more reactive in certain chemical reactions.
Pyrrolizidine: Features a fused ring system, leading to different biological activities.
Uniqueness: 2,3-Dimethyl-3-propylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
属性
分子式 |
C9H19N |
|---|---|
分子量 |
141.25 g/mol |
IUPAC 名称 |
2,3-dimethyl-3-propylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-4-5-9(3)6-7-10-8(9)2/h8,10H,4-7H2,1-3H3 |
InChI 键 |
WNYOYIBHEGKVOF-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(CCNC1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


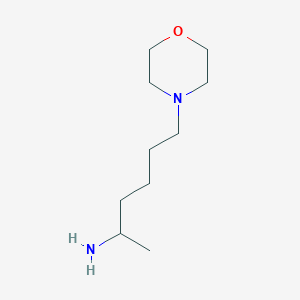

![1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)
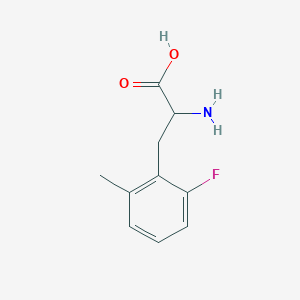
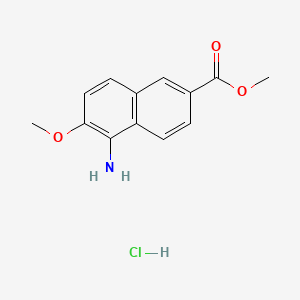
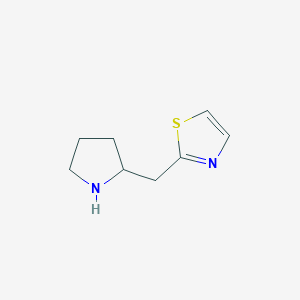
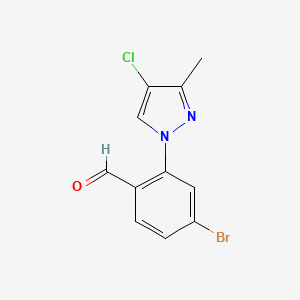
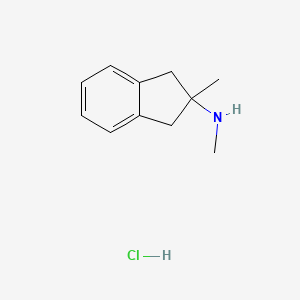
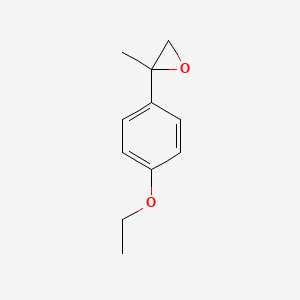
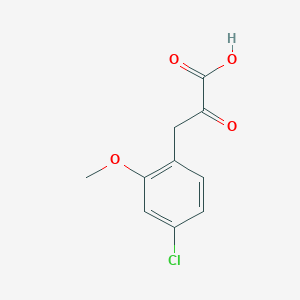
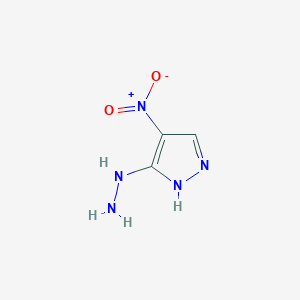
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
